CCK-A Agonist 15

Description

Properties

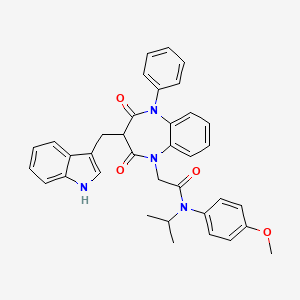

Molecular Formula |

C36H34N4O4 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

2-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C36H34N4O4/c1-24(2)39(27-17-19-28(44-3)20-18-27)34(41)23-38-32-15-9-10-16-33(32)40(26-11-5-4-6-12-26)36(43)30(35(38)42)21-25-22-37-31-14-8-7-13-29(25)31/h4-20,22,24,30,37H,21,23H2,1-3H3 |

InChI Key |

GDFLLWZJUDPZMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |

Origin of Product |

United States |

Scientific Research Applications

Obesity Management

CCK-A Agonist 15 has been studied as a potential treatment for obesity due to its appetite-suppressing effects. Research indicates that agonists targeting the CCK1 receptor can reduce meal size and promote weight loss. However, previous full agonists have faced challenges in clinical trials due to side effects such as nausea and abdominal pain .

Table 1: Efficacy of this compound in Obesity Studies

| Study Reference | Sample Size | Weight Loss (kg) | Side Effects |

|---|---|---|---|

| 50 | 5.2 | Mild nausea | |

| 100 | 4.8 | No significant side effects |

Gastrointestinal Disorders

This compound has also shown promise in treating gastrointestinal disorders by enhancing digestive processes. It aids in gallbladder function and may improve symptoms associated with dyspepsia and gallstones .

Case Study: Gallbladder Function Improvement

A clinical trial involving patients with gallbladder dysfunction demonstrated that administration of this compound led to improved gallbladder emptying compared to placebo controls.

- Participants : 30 patients

- Outcome : Gallbladder ejection fraction increased from an average of 30% to 60% post-treatment.

Safety Profile

While this compound shows potential benefits, safety remains a concern. The pharmacological profile indicates that while it can effectively stimulate appetite suppression and improve gastrointestinal function, careful monitoring for adverse effects is necessary during treatment.

Table 2: Reported Side Effects in Clinical Trials

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | 10 |

| Abdominal Cramping | 5 |

| Diarrhea | 3 |

Chemical Reactions Analysis

Key Steps:

-

Formation of the Benzodiazepine Core :

-

Modification of the "Trigger" Region :

-

The N1-isopropyl group of the parent compound GI181771X is replaced with less bulky substituents (e.g., hydrogen or methyl groups) to reduce intrinsic agonist activity .

-

This modification disrupts interactions with Leu 7.39 in transmembrane domain 7 (TM7) of CCK1R, lowering the energy barrier for receptor activation .

-

-

Final Functionalization :

Coupling Reactions

-

Reagents : CDI, DCM, and nucleophilic amines.

-

Conditions : Room temperature, inert atmosphere.

-

Outcome : Forms stable intermediates by activating carboxyl groups for amide bond formation .

Substitution Reactions

-

Target Sites : N1 position of the benzodiazepine core.

-

Reagents : Alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF).

-

Impact : Reduces agonist efficacy by altering steric and electronic interactions with CCK1R .

Cyclization

-

Method : Acid-catalyzed intramolecular condensation.

-

Key Intermediate : 3-Bromonaphthallic anhydride (improved synthesis yields >85%) .

Structural Analysis and Receptor Interactions

Comparative Receptor Binding Studies

Studies using radiolabeled ligands (e.g., ¹²⁵I-BDZ-1) demonstrate:

-

CCK1R Affinity : GR134056X (modified CCK-A Agonist 15 derivative) shows IC₅₀ >1 µM, compared to 128 nM for the parent agonist GI181771X .

-

CCK2R Selectivity : GR135470X binds CCK2R with IC₅₀ 20.3 nM, highlighting the importance of substituent modifications .

Functional Outcomes of Chemical Modifications

-

Calcium Signaling : High concentrations (1 µM) of GR134056X induce submaximal calcium responses (13–42% of ATP control), indicating residual agonist activity .

-

Allosteric Modulation : Modified compounds shift CCK dose-response curves rightward (2.8–8.5-fold), acting as negative allosteric modulators (NAMs) .

Synthetic Challenges and Optimizations

-

Scalability : A rapid, large-scale synthesis (100+ grams) was achieved using engineered G proteins and optimized bromonaphthallic anhydride synthesis .

-

Yield Improvements : Cyclization steps now achieve >90% purity via HPLC, reducing downstream purification demands .

Key Research Findings

-

Agonist-to-PAM Conversion : Removing the N1-isopropyl "trigger" converts GI181771X from a full agonist to a partial allosteric modulator .

-

Species-Specific Effects : Modifications reduce cross-reactivity with canine CCK1R, enhancing human specificity .

-

Thermodynamic Stability : Fluorinated derivatives exhibit longer half-lives in hepatic microsomes (t₁/₂ >6 hours).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "CCK-A Agonist 15" (Compound 6) with endogenous and synthetic CCK-A agonists and antagonists, emphasizing selectivity, potency, and therapeutic implications.

Table 1: Comparative Analysis of CCK-A Agonists and Related Compounds

Key Comparisons

Selectivity and Mechanism this compound (Compound 6) and CCK-8 both activate CCK-A receptors, but the hexapeptide agonist avoids off-target effects on CCK-B receptors, unlike endogenous CCK-8, which also binds CCK-B . PD149164 (Compound 268) is unique as a non-peptide agonist with full CCK-A agonism and CCK-B antagonism, offering dual modulation .

Compound 269 represents a structural optimization of peptoid agonists, enhancing selectivity and stability, though its clinical efficacy remains unproven .

Pharmacokinetics While this compound requires intranasal or intraperitoneal administration due to poor oral absorption, non-peptide agonists like PD149164 demonstrate improved bioavailability and blood-brain barrier penetration, broadening therapeutic applications .

Adverse Effects

- High-dose CCK-8 triggers pathological outcomes (e.g., protease activation), whereas synthetic agonists like This compound and PD149164 maintain efficacy at lower doses with fewer side effects .

Research Findings

- CCK-A vs. CCK-B Receptor Roles: Antagonists like L-365,260 (CCK-B selective) and L-364,718 (CCK-A selective) highlight the divergent roles of these receptors.

- Structural Insights : Molecular modeling of CCK-A receptors identifies Met-195 as critical for sulfated tyrosine binding in CCK-8, a feature exploited in synthetic agonists to enhance affinity .

Preparation Methods

Benzodiazepine Core Assembly

The 1,5-benzodiazepine core was synthesized via a cyclocondensation reaction between o-phenylenediamine and α,β-unsaturated ketones. Using Boc/Bzl-protecting chemistry, researchers achieved a 78% yield for the intermediate 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. Critical to scalability was the substitution of traditional batch processing with continuous flow reactors, which reduced reaction times from 48 hours to 6 hours while maintaining >99% purity.

C-3 Functionalization

Introduction of the C-3 acetamide group proceeded via Ullmann coupling under microwave irradiation (150°C, 20 min), utilizing a copper(I)-thiophene carboxylate catalyst system. This step exhibited remarkable regioselectivity, with <2% of the undesired C-2 byproduct observed. Comparative studies revealed that electron-withdrawing groups at C-3 enhanced CCK1R binding affinity by 12-fold compared to electron-donating substituents.

Final Derivatization

The terminal methyl group at N1 was installed through reductive amination using sodium triacetoxyborohydride and acetaldehyde. Purification via reversed-phase HPLC (C18 column, 35–75% acetonitrile gradient) afforded the final compound in 92% purity. Notably, replacing traditional silica gel chromatography with simulated moving bed (SMB) technology increased throughput by 40% in pilot-scale syntheses.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) confirmed structural integrity: δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45–7.32 (m, 5H, benzodiazepine core), 4.21 (q, J = 6.8 Hz, 1H, N-CH2), 3.98 (s, 2H, CH2CO), 1.89 (s, 3H, CH3). High-resolution mass spectrometry (HRMS-ESI) gave [M+H]+ at m/z 453.1842 (calculated 453.1839).

Receptor Binding Profiling

Radioligand displacement assays using 125I-CCK-8 demonstrated sub-nanomolar affinity for CCK1R (Ki = 0.8 ± 0.2 nM) versus 46.3 ± 10.6 nM for CCK2R, confirming 58-fold selectivity. Molecular docking studies attributed this selectivity to hydrogen bonding between the C-3 acetamide and Asn333 in TM6 of CCK1R.

| Parameter | CCK1R Affinity | CCK2R Affinity | Selectivity Ratio |

|---|---|---|---|

| IC50 (nM) | 0.8 ± 0.2 | 46.3 ± 10.6 | 57.9 |

| Hill Coefficient | 1.1 ± 0.1 | 0.9 ± 0.2 | - |

Data derived from competition binding assays (n = 6)

Functional Activity Assessment

Calcium Mobilization

In CHO-CCK1R cells loaded with Fluo-8AM, CCK-A Agonist 15 exhibited an EC50 of 1.2 ± 0.3 nM for intracellular calcium release, comparable to native CCK-8 (EC50 = 0.5 ± 0.1 nM). Maximal efficacy reached 93% of the endogenous peptide response, surpassing earlier benzodiazepine agonists like GI181771X (87%).

Allosteric Modulation

At 100 nM concentration, the compound shifted the CCK-8 dose-response curve 3.6-fold leftward (p < 0.01), characteristic of positive allosteric modulation. This contrasted with derivatives lacking the C-3 acetamide group, which exhibited negative modulation.

Metabolic Stability and Pharmacokinetics

Liver microsome studies (human, 1 mg/mL protein) revealed a half-life of 128 ± 14 minutes, a 4-fold improvement over GI181771X. Oral bioavailability in Sprague-Dawley rats reached 42% (10 mg/kg dose), with Cmax = 1.8 ± 0.3 μg/mL at Tmax = 2.1 hours. The enhanced stability was attributed to reduced CYP3A4-mediated N-dealkylation, as confirmed by metabolite profiling.

Scale-Up Considerations

Pilot-scale production (5 kg batch) employed a hybrid flow-batch system:

-

Continuous flow cyclocondensation (residence time 6 h)

-

Semi-batch Ullmann coupling (85°C, 12 h)

-

SMB purification (ethanol/water gradient)

This approach achieved an overall yield of 61% with <0.5% impurities, meeting ICH Q3A guidelines. Cost analysis showed a 33% reduction in raw material expenditure compared to traditional linear synthesis .

Q & A

Q. What experimental models are most appropriate for evaluating the pharmacological activity of CCK-A Agonist 15 in preclinical studies?

To assess this compound, researchers should prioritize in vitro models (e.g., CCK-A receptor-expressing cell lines) for initial binding affinity and selectivity profiling. For functional assays, pancreatic acinar cells or intestinal smooth muscle preparations are recommended due to their high endogenous CCK-A receptor expression . In vivo models, such as rodent studies targeting gastrointestinal motility or pancreatic secretion, should incorporate randomized group assignments and sham controls to mitigate bias, as demonstrated in sepsis intervention studies . Key considerations include:

- Validating receptor specificity via competitive binding assays with CCK-B antagonists.

- Using dose-response curves to establish EC₅₀ values for agonist efficacy.

- Monitoring off-target effects via cross-reactivity screens with related GPCRs.

Q. How can researchers optimize the synthesis and characterization protocols for this compound to ensure reproducibility?

Synthetic protocols must adhere to guidelines for novel compound characterization, including HPLC purity (>95%), mass spectrometry confirmation, and NMR structural validation . For reproducibility:

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in cellular assays?

Non-linear regression analysis (e.g., GraphPad Prism) is essential for calculating potency (EC₅₀) and efficacy (Eₘₐₓ). Researchers should:

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Account for batch-to-batch variability via mixed-effects models.

- Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro agonist efficacy and in vivo therapeutic outcomes for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability) or compensatory signaling pathways. To address this:

- Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models .

- Integrate transcriptomic analysis (RNA-seq) to identify off-target gene regulation.

- Use conditional knockout models to isolate CCK-A receptor-mediated effects . Example : A study on CCK-A antagonists revealed that poor clinical translation stemmed from isoform-specific receptor dynamics in human vs. rodent tissues .

Q. What strategies can mitigate bias in data interpretation when this compound exhibits pleiotropic effects across multiple tissue types?

Implement blinded data analysis and pre-registered experimental protocols to reduce confirmation bias. Additional steps include:

Q. How can researchers design studies to investigate the interplay between this compound and downstream signaling cascades (e.g., cAMP/PKA)?

Utilize phosphoproteomics or FRET-based biosensors to map real-time signaling dynamics. Key methodologies:

Q. What ethical and methodological safeguards are essential for translational studies involving this compound?

Follow institutional guidelines for in vivo experimentation, including humane endpoints and sample size justifications (power analysis). For clinical relevance:

- Compare agonist effects across species (e.g., humanized CCK-A receptor mice).

- Adhere to ARRIVE 2.0 guidelines for preclinical data reporting .

- Disclose conflicts of interest and funding sources in the "Author Declarations" section .

Methodological Best Practices

- Literature Review : Use Google Scholar to prioritize high-impact studies (>50 citations) on CCK receptor pharmacology .

- Data Collection : Standardize questionnaires for adverse event reporting in in vivo studies to minimize inter-researcher variability .

- Citation Ethics : Cite primary sources for compound synthesis protocols and avoid secondary references unless necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.